molecular formula C20H24N4O3S B11078054 3,5-dimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide

3,5-dimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide

Cat. No.: B11078054
M. Wt: 400.5 g/mol
InChI Key: LUHOOCVOKARLML-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with methoxy groups at the 3 and 5 positions, a pyridinyl group, and a piperidinyl group. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide typically involves a multi-step process. The initial step often includes the preparation of the benzamide core, followed by the introduction of the methoxy groups at the 3 and 5 positions. The pyridinyl and piperidinyl groups are then introduced through nucleophilic substitution reactions. The final step involves the formation of the carbamothioyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include quinones, amines, and various substituted derivatives of the benzamide core.

Scientific Research Applications

3,5-dimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-dimethoxy-N-((2-(pyridin-3-yl)piperidin-1-yl)carbamothioyl)benzamide is unique due to its specific substitution pattern and the presence of both pyridinyl and piperidinyl groups. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

3,5-dimethoxy-N-[(2-pyridin-3-ylpiperidin-1-yl)carbamothioyl]benzamide

InChI

InChI=1S/C20H24N4O3S/c1-26-16-10-15(11-17(12-16)27-2)19(25)22-20(28)23-24-9-4-3-7-18(24)14-6-5-8-21-13-14/h5-6,8,10-13,18H,3-4,7,9H2,1-2H3,(H2,22,23,25,28)

InChI Key

LUHOOCVOKARLML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC(=S)NN2CCCCC2C3=CN=CC=C3)OC

Origin of Product

United States

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